molecular formula C17H14N4O B8409741 2-Amino-N-phenyl-5-(3-pyridyl)pyridine-3-carboxamide

2-Amino-N-phenyl-5-(3-pyridyl)pyridine-3-carboxamide

Cat. No. B8409741
M. Wt: 290.32 g/mol
InChI Key: DLMJOWMKJXYGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096584B2

Procedure details

A mixture of 2-amino-5-bromo-N-phenyl-pyridine-3-carboxamide (230 mg, 0.5511 mmol), 3-pyridylboronic acid (74.45 mg, 0.6057 mmol), tetrakis(triphenylphosphine) palladium(0) (31.85 mg, 0.02756 mmol) and potassium carbonate (551.5 μL of 2 M, 1.103 mmol) in dioxane (1.40 mL) was heated in the microwave at 170° C. for 10 minutes. The reaction was filtered to remove Pd residues and partitioned between EtOAc and water. The organic phase was dried (Na2SO4), filtered and concentrated and triturated with MeCN. The resultant solid was crystallised from EtOAc to give the pure product as a pale brown solid (98 mg, 43% Yield). 1H NMR (400.0 MHz, DMSO) δ 7.12 (1H, t), 7.23 (2H, brs), 7.38 (2H, t), 7.48 (1H, dd), 7.69 (1H, s), 7.72 (1H, s), 8.14 (1H, dt), 8.42 (1H, d), 8.54 (1H, dd), 8.56 (1H, d), 8.98 (1H, d), 10.28 (1H, s) ppm; MS (ES+) 290.7.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
74.45 mg
Type
reactant
Reaction Step One
Quantity
551.5 μL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
31.85 mg
Type
catalyst
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])=[CH:6][C:5](Br)=[CH:4][N:3]=1.[N:18]1[CH:23]=[CH:22][CH:21]=[C:20](B(O)O)[CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:1][C:2]1[C:7]([C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])=[CH:6][C:5]([C:20]2[CH:19]=[N:18][CH:23]=[CH:22][CH:21]=2)=[CH:4][N:3]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
NC1=NC=C(C=C1C(=O)NC1=CC=CC=C1)Br
Name
Quantity
74.45 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
551.5 μL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
31.85 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove Pd residues
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with MeCN
CUSTOM
Type
CUSTOM
Details
The resultant solid was crystallised from EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1C(=O)NC1=CC=CC=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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